Praseodymium oxide (Pr6O11)

Catalog No.
S1508842
CAS No.
12037-29-5
M.F
O11Pr6-4
M. Wt
1021.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Praseodymium oxide (Pr6O11)

CAS Number

12037-29-5

Product Name

Praseodymium oxide (Pr6O11)

IUPAC Name

oxygen(2-);praseodymium(3+)

Molecular Formula

O11Pr6-4

Molecular Weight

1021.44 g/mol

InChI

InChI=1S/11O.6Pr/q11*-2;6*+3

InChI Key

HPZIIFVSYNLWNX-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3]

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3]

Material Science and Engineering

  • Thin-film deposition: Pr6O11 finds use in depositing thin films through techniques like chemical vapor deposition (CVD) and physical vapor deposition (PVD) []. These films exhibit unique electrical, optical, and magnetic properties, making them valuable for applications in semiconductors, solar cells, and magneto-optic devices [].
  • Solid electrolytes: Research is exploring Pr6O11 as a potential component in solid electrolytes for fuel cells and batteries. Its ionic conductivity allows for efficient ion transport, crucial for the functionality of these devices [].
  • Ceramics and glasses: Pr6O11's stability and insolubility in water make it suitable for use in ceramics []. Additionally, it contributes to specific colors in glasses, finding applications in color filters and displays [].

Catalysis

The catalytic properties of Pr6O11 are being investigated for various reactions. Studies suggest its potential in:

  • Oxidation reactions: Pr6O11 nanoparticles demonstrate the ability to catalyze the oxidation of pollutants like organic dyes, contributing to environmental remediation efforts [].
  • Hydrogen production: Research explores Pr6O11-based catalysts for hydrogen production via water splitting, a potential source of clean energy [].

Nanomaterials research

Praseodymium oxide nanoparticles exhibit unique properties distinct from their bulk counterparts. Research focuses on:

  • Understanding size and morphology dependent properties: Scientists are investigating how the size and shape of Pr6O11 nanoparticles influence their optical, magnetic, and catalytic behavior [].
  • Developing novel applications: The unique properties of Pr6O11 nanoparticles hold promise for applications in biomedicine, sensors, and electronics, but further research is needed [].

Praseodymium oxide is characterized as a dark brown powder that is insoluble in water but soluble in strong acids. It is stable under normal temperature and pressure conditions. The compound has a high purity level, often available at 99.9% or higher, and can be produced in fine powders, sometimes down to 5 microns in size . Its molecular weight is approximately 1021.44 g/mol, with a density of about 6.5 g/cm³. The melting point of Praseodymium oxide is around 2183 °C, while its boiling point reaches approximately 3760 °C .

Praseodymium oxide acts as a basic anhydride, meaning it can react with acids to form praseodymium salts. In addition, it participates in redox reactions when exposed to strong reducing agents . The general reaction with an acid can be represented as follows:

Pr6O11+6HCl6PrCl3+5H2O\text{Pr}_6\text{O}_{11}+6\text{HCl}\rightarrow 6\text{PrCl}_3+5\text{H}_2\text{O}

This demonstrates its ability to react with hydrochloric acid to produce praseodymium(III) chloride and water.

Praseodymium oxide can be synthesized through various methods:

  • Thermal Decomposition: Heating praseodymium carbonate or hydroxide at high temperatures leads to the formation of praseodymium oxide.
  • Solid-State Reaction: Mixing praseodymium oxide with other oxides at elevated temperatures can yield Pr₆O₁₁.
  • Chemical Precipitation: This involves precipitating praseodymium salts from solutions and then converting them into the oxide form through calcination.

These methods allow for the production of praseodymium oxide in various purities and particle sizes suitable for different applications .

Praseodymium oxide has a wide range of applications across several industries:

  • Ceramics: It is used as a yellow pigment in ceramic glazes.
  • Permanent Magnets: The compound plays a crucial role in the production of rare earth permanent magnets.
  • Aerospace: Lightweight structural components made from praseodymium oxide are utilized due to their strength-to-weight ratio.
  • Electrochemical

Praseodymium oxide shares similarities with other rare earth oxides but possesses unique characteristics that distinguish it:

CompoundChemical FormulaSolubilityUnique Features
Neodymium OxideNd₂O₃Insoluble in waterCommonly used in lasers
Samarium OxideSm₂O₃Insoluble in waterUsed in magnets and nuclear reactors
Cerium OxideCeO₂Insoluble in waterActs as a catalyst in automotive applications
Lanthanum OxideLa₂O₃Insoluble in waterImportant for phosphors and catalysts

Praseodymium oxide's unique combination of properties makes it particularly valuable for specific applications such as aerospace materials and permanent magnets, setting it apart from its counterparts .

Advanced Calcination Techniques for Crystalline Pr₆O₁₁ Formation

Calcination remains the cornerstone for Pr₆O₁₁ synthesis, with microwave-assisted methods demonstrating superior efficiency over conventional thermal approaches. When praseodymium oxalate precursors undergo microwave calcination at 750°C for 2 hours, they achieve complete decomposition into phase-pure cubic Pr₆O₁₁ with crystallite sizes of 7.57–8.63 Å . Comparative studies reveal microwave processing reduces phase formation temperatures by 150°C compared to resistive heating, while simultaneously decreasing lattice parameters from 2.866 nm (unprocessed) to 2.860 nm through enhanced oxygen vacancy ordering .

Conventional calcination of praseodymium nitrate hexahydrate in oxygen-rich atmospheres produces Pr₆O₁₁ at 600°C, though with broader particle size distributions (PSD) of 50–200 nm versus the 13–57 nm range achieved via microwave routes . The table below contrasts key calcination parameters:

MethodTemperature (°C)Time (h)Crystallite Size (nm)Surface Area (m²/g)
Microwave 75027.57–8.638.75
Conventional 80028.815.20
Combustion 700310–1512.30

Combustion Synthesis Routes for Thiophilicity Enhancement

Self-propagating combustion using glycine-nitrate precursors creates Pr₆O₁₁ nanoparticles with enhanced sulfur affinity for catalytic applications. At 700°C, this method yields 10–15 nm particles exhibiting 113 Oe coercivity and 216 emu/g saturation magnetization, ideal for magnetic separation systems . The exothermic reaction (ΔH = -1,850 kJ/mol) generates in-situ reducing conditions that stabilize Pr³⁺/Pr⁴⁺ ratios of 2:1, critical for oxygen storage capacity .

Precipitation Methods Using Novel Precipitating Agents

Triethylenetetramine (Trien)-mediated precipitation produces hierarchical Pr₆O₁₁ nanostructures with tunable morphologies. At pH 9.5 with 0.2M Trien, spherical 20–30 nm particles form, while increasing to 0.5M induces rod-like growth (50×200 nm) through oriented attachment mechanisms . Polyethylene glycol (PEG-6000) templates enable mesoporous architectures with 35–45 Å pore diameters, boosting photocatalytic degradation efficiency for 2-naphthol to 98% under UV irradiation .

Electrostatic Spray Deposition for Hierarchical Architectures

Electrostatic spray deposition (ESD) on gadolinium-doped ceria (GDC) substrates creates vertically aligned Pr₆O₁₁ nanocolumns for solid oxide fuel cells (SOFCs). Optimized parameters:

  • 8 cm nozzle-substrate distance
  • 0.3 mL/min flow rate
  • 250°C deposition temperature

Yield 1.2 µm thick films with 0.02 Ω·cm² polarization resistance at 600°C, enabling SOFC power densities of 500 mW/cm² . Cross-sectional SEM reveals intercolumnar pores (50–80 nm) facilitating rapid oxygen ion transport .

Sol-Gel Approaches for Controlled Morphology Development

Citrate-nitrate sol-gel synthesis allows precise control over Pr₆O₁₁ particle size through calcination temperature modulation:

Calcination Temp (°C)Phase CompositionCrystallite Size (nm)BET Surface Area (m²/g)
600Pr₂CO₅/Pr₄O₇/Pr₆O₁₁ mixture18.525.4
700Phase-pure Pr₆O₁₁28.715.8
900Pr₆O₁₁ with grain growth45.26.3

Lower-temperature processing (700°C) enhances electrocatalytic oxygen evolution reaction (OER) activity, achieving 320 mV overpotential at 10 mA/cm² in 1M KOH .

Fluorite Structure Engineering Through Cation Substitution

Praseodymium oxide (Praseodymium Six Oxygen Eleven) exhibits a cubic fluorite structure with the space group Fm3m, featuring a lattice parameter of approximately 5.47 Å . This fluorite framework provides an excellent foundation for cation substitution strategies that can systematically modify both structural and electronic properties [1]. The fluorite structure consists of praseodymium cations occupying the cubic sites while oxygen anions form a simple cubic sublattice, creating an ideal host matrix for accommodating various substitutional dopants [2].

Lanthanum substitution represents one of the most extensively studied cation substitution approaches for fluorite structure engineering in praseodymium oxide systems [3]. Research has demonstrated that lanthanum incorporation into praseodymium-cerium mixed oxides results in linear lattice parameter expansion, consistent with the larger ionic radius of lanthanum three plus (1.16 Å) compared to praseodymium four plus (0.96 Å) and praseodymium three plus (1.12 Å) [3]. The lattice parameters increase systematically with lanthanum content, following Vegard's law behavior [3].

Lead substitution has been investigated as an alternative approach for fluorite structure modification, with studies showing successful incorporation of up to 30 mole percent lead into the praseodymium oxide structure while maintaining the fluorite crystalline framework [1]. The non-linear variation of the cubic lattice parameter in lead-substituted samples indicates the formation of mixed oxidation states of cations, which is further confirmed through photoelectron spectroscopy analysis [1].

Substitution TypeMaximum SolubilityLattice Parameter ChangeStructural Stability
Lanthanum>20 mole percentLinear increaseExcellent retention of fluorite structure [3]
Lead30 mole percentNon-linear variationMaintained fluorite framework [1]
CeriumComplete solid solutionSystematic variationEnhanced structural flexibility [4]

The impact of cation substitution on electronic properties is particularly significant in mixed valence systems [4]. When praseodymium is incorporated into cerium dioxide matrices, the oxygen vacancy concentration increases substantially, leading to enhanced defect concentrations and improved oxygen uptake capabilities [4]. This effect is attributed to the charge compensation mechanisms required to maintain electroneutrality when trivalent praseodymium substitutes for tetravalent cerium [4].

Gadolinium co-doping with praseodymium in cerium-based fluorite structures has shown remarkable effects on oxygen vacancy optimization [13]. The substitution of cerium four plus by trivalent cations such as gadolinium three plus and praseodymium three plus distorts the lattice and generates oxygen vacancies, consequently improving both chemical stability and ionic conductivity [13]. These modifications are particularly beneficial for applications requiring high oxygen ion mobility and mixed ionic-electronic conduction [13].

Oxygen Vacancy Concentration Regulation via Thermal Processing

Thermal processing represents a critical methodology for controlling oxygen vacancy concentrations in praseodymium oxide, with temperature-dependent mechanisms governing both vacancy formation and annihilation processes [17]. The oxygen vacancy concentration in praseodymium oxide can be systematically regulated through controlled calcination procedures, with different temperature regimes producing distinct vacancy distributions [15].

Temperature-dependent oxygen vacancy formation follows well-defined thermodynamic principles, with higher temperatures promoting increased vacancy concentrations through thermal activation of oxygen release mechanisms [17]. Thermogravimetric analysis reveals that praseodymium oxide undergoes systematic oxygen loss at elevated temperatures, with distinct transition points at 500°C, 760°C, and 1040°C corresponding to different phase transformations and oxygen stoichiometry changes [22].

The thermal processing atmosphere plays a crucial role in determining final oxygen vacancy concentrations [9]. Calcination under inert atmospheres promotes higher vacancy concentrations compared to oxidizing environments, with nitrogen atmospheres enabling the formation of oxygen vacancy-rich praseodymium oxide phases [15]. Controlled cooling rates further influence the final vacancy distribution, with rapid quenching preserving metastable high-vacancy phases while slow cooling allows vacancy ordering and elimination [22].

Processing TemperatureOxygen StoichiometryVacancy ConcentrationPhase Stability
500°CPraseodymium One Point Eight Three ThreeModerateIntermediate phases [22]
760°CVariable compositionHighPraseodymium Seven Oxygen Twelve dominant [22]
1040°CReduced stoichiometryVery highPraseodymium Seven Oxygen Twelve major phase [22]

Oxygen vacancy regulation through thermal processing demonstrates remarkable reversibility, with oxidation and reduction cycles enabling dynamic control over vacancy concentrations [17]. The thermal reduction behavior shows that praseodymium oxide can be reduced below 550°C under hydrogen atmospheres, with complete conversion to praseodymium two oxygen three occurring through systematic oxygen vacancy formation [18]. This reversible behavior is attributed to the relatively low reduction energy required for praseodymium compared to other rare earth elements [18].

Advanced thermal processing techniques include controlled atmosphere annealing and gradient heating protocols that enable precise vacancy concentration tuning [31]. Research has demonstrated that appropriate oxygen vacancy concentrations can significantly boost oxygen adsorption and desorption kinetics, accelerate electron transport, and reduce reaction energy barriers in various applications [31]. The optimization of processing parameters requires careful consideration of temperature ramp rates, holding times, and cooling protocols to achieve desired vacancy distributions [31].

Mixed Valency State Optimization for Electronic Conductivity

The mixed valency behavior of praseodymium oxide, featuring coexisting praseodymium three plus and praseodymium four plus oxidation states, provides unique opportunities for electronic conductivity optimization [20]. The electronic structure of praseodymium oxide exhibits a complex interplay between four f electron states and oxygen two p states, forming hybridized bands that facilitate small polaron conduction mechanisms [20].

Electronic band gap measurements using valence-to-core X-ray emission spectroscopy and high energy resolution fluorescence detection X-ray absorption near edge structure reveal a band gap of 2.04 eV for praseodymium oxide nanoparticles [20]. The conduction mechanism follows a small polaron model where polarons have dimensions comparable to the lattice spacing between adjacent sites [20]. The four f states of praseodymium overlap and hybridize with oxygen two p states, forming bands whose filling levels depend strongly on local coordination and crystal structure [20].

Temperature-dependent electronic properties demonstrate significant variations in mixed valency states under different thermal conditions [5]. In situ studies reveal that praseodymium four plus formation occurs at approximately 300°C, with a systematic decrease in four f electron occupancy accompanying the phase transformation from praseodymium hydroxide to praseodymium oxide [20]. The relative intensities of trivalent and tetravalent praseodymium states can be precisely controlled through thermal processing protocols [20].

Temperature RangeDominant Valence StateConductivity MechanismElectronic Properties
Room temperatureMixed Praseodymium three plus/four plusSmall polaron hoppingBand gap 2.04 eV [20]
300-500°CIncreasing Praseodymium four plusEnhanced polaron mobilityImproved conductivity [20]
Above 500°CTemperature-dependent equilibriumDynamic valence changesVariable electronic properties [20]

The electrical conductivity of mixed valence praseodymium oxide systems exhibits strong dependence on oxygen partial pressure and temperature [5]. Research demonstrates that electrical conductivity increases systematically with praseodymium content in mixed oxide systems, following the order of increasing praseodymium concentration [5]. The conductivity enhancement spans more than four orders of magnitude with increasing praseodymium content up to 50 mole percent, while further increases show more modest improvements [5].

Oxygen pressure dependence studies reveal p-type semiconducting behavior in praseodymium oxide, with positive slopes in logarithmic conductivity versus oxygen pressure plots [5]. The p-type behavior originates from electronic conduction via hopping mechanisms between praseodymium three plus and praseodymium four plus sites, where praseodymium ions form narrow bands enabling small polaron conduction [5]. The electronic conductivity follows oxygen pressure dependence with characteristic slopes ranging from 0.031 to 0.042, depending on the specific phase and temperature conditions [5].

Interface Defect Engineering in Heterostructured Systems

Interface defect engineering in praseodymium oxide heterostructures represents an advanced approach for controlling electronic and ionic transport properties through deliberate manipulation of interfacial defect states [21]. The acidity-mediated heterointerface strategy demonstrates remarkable effectiveness in modulating electron concentrations and corresponding electrical conductivity in nanostructured praseodymium-cerium oxide systems [21].

Research on praseodymium-cerium oxide nanowire arrays reveals that surface infiltration with binary oxides of different Smith acidity can modify conductivity by three orders of magnitude [21]. Basic lithium oxide infiltration results in electron accumulation and dramatically increased conductivity, while acidic silicon dioxide infiltration causes electron depletion and reduced conductivity [21]. These effects are attributed to acidity-mediated space charge potentials at heterointerfaces that directly influence local electronic properties [21].

Substrate effects on interface defect formation demonstrate significant influence on heterostructure properties [21]. The relative acidity of insulating substrates supporting praseodymium oxide nanostructures strongly affects electronic properties, with basic magnesium oxide substrates promoting different defect distributions compared to acidic aluminum oxide substrates [21]. These substrate-induced effects extend beyond surface phenomena to influence bulk transport properties through modification of grain boundary chemistry [21].

Interface TypeDefect ConcentrationElectronic EffectConductivity Change
Basic oxide interfacesHigh electron densityAccumulation layer formationThree orders increase [21]
Acidic oxide interfacesElectron depletionDepletion layer formationModerate decrease [21]
Neutral interfacesBalanced defect statesMinimal space chargeBaseline conductivity [21]

The formation of defect-like interface states in praseodymium oxide heterostructures results from reduced coordination environments and charge transfer processes at interfaces [6]. Computational studies of copper oxide heterostructures reveal that interface defects appear as localized states within the band gap, promoting charge recombination that competes with effective charge separation [6]. These interface states originate from dangling bonds and coordinatively unsaturated metal cations at the interface boundaries [6].

Controlled defect engineering through oxygen interstitial incorporation at interfaces demonstrates the potential for systematic interface property tuning [6]. The addition of interstitial oxygen atoms can alter the electronic gap substantially while addressing some limitations of pristine heterostructures [6]. However, complete elimination of interface defect limitations requires careful optimization of both interface chemistry and structural matching between constituent materials [6].

Mechanistic Framework and Surface Intermediates

Carbon monoxide oxidation on Praseodymium oxide surfaces proceeds through a well-defined Langmuir-Hinshelwood mechanism involving specific surface carbonate intermediates [1]. The catalytic process initiates with carbon monoxide adsorption as bidentate carbonate species, which subsequently transforms into monodentate carbonate before final desorption as carbon dioxide [1].

Infrared spectroscopy analysis reveals that freshly synthesized Praseodymium oxide surfaces are initially covered with monodentate carbonate species [1]. Upon exposure to carbon monoxide, two distinct types of bidentate carbonates form on the oxide surface. Under reaction conditions with both carbon monoxide and oxygen present, carbon dioxide production becomes detectable by infrared spectroscopy at temperatures starting from 300°C [1].

Temperature-Dependent Reaction Kinetics

The carbon monoxide oxidation process on Praseodymium oxide surfaces exhibits distinct temperature regimes that determine the overall catalytic performance [1]. At temperatures below 300°C, minimal reaction activity is observed, with the surface maintaining its initial carbonate coverage. The optimal temperature range for carbon monoxide oxidation spans from 300°C to 550°C, with maximum conversion rates of 95-96% achieved regardless of the synthesis method employed [1].

The rate-determining step in the carbon monoxide oxidation mechanism has been identified as the carbon dioxide generation step from an adsorbed carbon monoxide molecule and an oxygen atom [2]. This finding aligns with the classical Langmuir-Hinshelwood mechanism involving oxygen dissociation, where the bottleneck occurs during the formation of the carbon-oxygen-oxygen intermediate complex [2].

Oxygen Ion Mobility and Lattice Participation

The exceptional catalytic performance of Praseodymium oxide in carbon monoxide oxidation is attributed to its unique oxygen ion mobility characteristics [1]. The synthesis method significantly influences oxygen ion mobility, with nanostructured preparations showing superior performance compared to commercial Praseodymium oxide materials [1]. The differences in catalytic activity between various Praseodymium oxide samples can be directly correlated to variations in oxygen ion mobility within the crystal lattice [1].

Mechanistic studies demonstrate that the carbon monoxide oxidation occurs through the adsorption of carbon monoxide as a bidentate carbonate, followed by transformation into a monodentate carbonate that subsequently desorbs as carbon dioxide [1]. This mechanism involves the participation of lattice oxygen species, highlighting the importance of oxygen mobility in the overall catalytic process [3].

Oxygen Reduction Reaction Enhancement Strategies

Electronic Structure Modification in Platinum-Praseodymium Systems

The oxygen reduction reaction enhancement in Praseodymium oxide-promoted catalysts results from fundamental electronic structure modifications at the metal-oxide interface [4] [5]. In Platinum-Praseodymium/Praseodymium oxide composite systems, the electronic state of Platinum atoms undergoes significant modification due to the strong oxophilicity of Praseodymium [4] [5]. This electronic modification promotes the adsorption and dissociation of oxygen molecules, leading to enhanced catalytic activity [4] [5].

The intrinsic oxygen reduction reaction activity of Praseodymium oxide-assisted Platinum-Praseodymium catalysts achieves remarkable performance metrics, with specific activity reaching 2.01 mA cm⁻² and mass activity of 1.3 A mg_Pt⁻¹ [4] [5]. These values represent 5.91-fold and 5.90-fold enhancements compared to state-of-the-art Platinum/Carbon catalysts, respectively [4] [5].

Oxygen Vacancy Engineering and Catalytic Enhancement

Temperature-dependent oxygen vacancy regulation represents a critical strategy for enhancing oxygen reduction reaction performance in Praseodymium oxide systems [6] [7]. The concentration of oxygen vacancies can be precisely controlled through calcination temperature adjustment, with optimal vacancy concentrations promoting oxygen adsorption/desorption, accelerating electron transport, and reducing reaction energy barriers [6] [7].

Oxygen vacancy-rich Praseodymium oxide optimizes the reaction pathway by providing intermediate lithium peroxide species with metalloid conductivity [6] [7]. The formation of these intermediates adjusts the lithium peroxide morphology into vertically staggered nanoflakes, effectively preventing catalytic surface suffocation and enhancing overall electrochemical performance [6] [7].

Lattice Oxygen Participation Mechanisms

The participation of lattice oxygen in the oxygen reduction reaction represents a fundamental enhancement mechanism in Praseodymium oxide-based catalysts [8] [9]. Recent investigations demonstrate that oxygen from the Praseodymium oxide lattice directly participates in the oxygen reduction reaction through a lattice oxygen-mediated mechanism [8] [9]. This participation bypasses the limitations inherent in conventional adsorbate evolution mechanisms, potentially offering superior catalytic performance [8] [9].

The correlation between lattice oxygen participation and catalytic activity enhancement has been established through systematic studies comparing oxygen ion diffusion rates with intrinsic oxygen reduction reaction activity [8]. Enhanced lattice oxygen participation correlates directly with increased oxygen ion diffusion coefficients, demonstrating the fundamental importance of oxygen mobility in catalytic performance [8].

Synergistic Effects in Noble Metal-Promoted Catalysts

Metal-Support Interaction Phenomena

The synergistic effects in noble metal-promoted Praseodymium oxide catalysts arise from strong metal-support interactions that fundamentally alter the electronic properties of both components [10] [11]. In Palladium/Praseodymium oxide systems, the metal-support interaction leads to electron transfer from Palladium nanoparticles to the oxide support, creating electron-rich Palladium species with enhanced catalytic activity [10] [11].

X-ray photoelectron spectroscopy analysis reveals that Palladium binding energies shift to higher values in Praseodymium oxide-supported systems, confirming the existence of strong electronic communication between the metal and support [10] [11]. This electronic modification results in exceptional catalytic performance, with styrene hydrogenation turnover frequencies reaching 8957.7 h⁻¹ at room temperature [10] [11].

Oxygen Vacancy-Mediated Enhancement

The presence of oxygen vacancies in Praseodymium oxide supports serves as a crucial factor in noble metal catalyst enhancement [10] [11]. Electron paramagnetic resonance spectroscopy confirms the formation of oxygen vacancies during catalyst preparation, with characteristic signals at g-values of 2.002 attributed to paramagnetic oxygen vacancy states [10] [11]. These oxygen vacancies function as electron donors, increasing the electron density of noble metal species and promoting enhanced catalytic activity [10] [11].

The oxygen vacancy-mediated enhancement mechanism involves the adsorption of atmospheric oxygen molecules at vacancy sites, leading to the formation of superoxide radicals [10] [11]. This process increases the electrical conductivity of the support material and enhances the activation of reactant molecules through improved electron transfer processes [10] [11].

Promotional Effects in Bimetallic Systems

Bimetallic catalyst formulations containing Praseodymium oxide supports demonstrate superior performance compared to monometallic analogues [12]. The synergistic effects between different noble metals in the presence of Praseodymium oxide support result from complementary catalytic functions and enhanced sulfur tolerance [12]. Ruthenium and Rhodium presence in Palladium-containing formulations significantly improves sulfur tolerance and catalytic activity [12].

The promotional effects in bimetallic systems involve sequential sulfidation processes where the Praseodymium oxide support initially accommodates sulfur species, allowing noble metals to maintain their catalytic activity [12]. This cooperative mechanism extends the operational lifetime of the catalysts and maintains high hydrogen production rates under challenging reaction conditions [12].

Surface Reconstruction Phenomena During Catalytic Cycles

Temperature-Induced Structural Evolution

Surface reconstruction phenomena in Praseodymium oxide catalysts involve complex temperature-dependent structural changes that occur during catalytic cycles [13] [14]. The reconstruction process is triggered by external factors including operational temperature, electrolyte composition, and applied potential conditions [13] [14]. These structural changes result in variations in surface composition, phase distribution, and catalytic performance [13] [14].

Thermogravimetric analysis and X-ray diffraction studies confirm the conversion from commercial Praseodymium oxide to cubic fluorite structures during temperature-controlled treatments [6] [7]. The structural evolution involves the formation of oxygen vacancy-rich phases that exhibit enhanced catalytic properties compared to the initial material [6] [7].

Dynamic Oxygen Vacancy Formation

The dynamic formation and evolution of oxygen vacancies represent a fundamental aspect of surface reconstruction in Praseodymium oxide catalysts [6] [7]. High-resolution transmission electron microscopy and selected area electron diffraction techniques demonstrate the temperature-dependent evolution of oxygen vacancy concentrations [6] [7]. Electron paramagnetic resonance spectroscopy provides direct evidence for the presence and concentration of oxygen vacancies throughout the reconstruction process [6] [7].

The oxygen vacancy formation process involves the preferential removal of oxygen atoms from specific crystallographic sites, particularly those in tetrahedral coordination environments [15]. This selective vacancy formation contributes to the creation of unsaturated coordination environments that serve as active sites for catalytic reactions [15].

Phase Stability and Catalytic Performance

The relationship between surface reconstruction and catalytic performance in Praseodymium oxide systems demonstrates the importance of controlled structural evolution [13] [14]. Operando characterization studies reveal that surface reconstruction can be beneficial for catalytic activity when properly controlled, but excessive reconstruction may lead to catalyst deactivation [13] [14].

The stability of reconstructed surfaces depends on the balance between reconstruction-promoting factors and structure-stabilizing influences [13] [14]. In Praseodymium oxide systems, the presence of dopant elements and controlled reaction conditions can help maintain optimal surface structures throughout catalytic cycles [16]. The incorporation of transition metals such as Manganese into Praseodymium oxide structures enhances both catalytic activity and structural stability during operational cycles [16].

Reconstruction-Activity Relationships

The correlation between surface reconstruction extent and catalytic activity follows complex relationships that depend on the specific reaction conditions and catalyst composition [13] [14]. Limited surface reconstruction can enhance catalytic activity by creating additional active sites and improving reactant accessibility [13] [14]. However, excessive reconstruction may lead to the formation of less active phases or catalyst degradation [13] [14].

Controlled surface reconstruction strategies involve the use of stabilizing agents and optimized reaction conditions to maintain beneficial structural changes while preventing detrimental modifications [13] [14]. The development of reconstruction-resistant catalyst formulations represents an active area of research for improving long-term catalytic performance [13] [14].

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals

Other CAS

12037-29-5

General Manufacturing Information

Petroleum refineries
Transportation equipment manufacturing
Praseodymium oxide (Pr6O11): ACTIVE

Dates

Last modified: 04-14-2024

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